Desmethyl-YM 298198 is classified under the category of metabotropic glutamate receptor antagonists. It is structurally related to other compounds used in neuropharmacology, such as YM-202074, and has been investigated for its potential therapeutic effects on various neurological conditions, including anxiety and depression . The compound's synthesis and characterization have been documented in several scientific studies, highlighting its relevance in pharmacological applications.
The synthesis of Desmethyl-YM 298198 involves several key steps, primarily focusing on the creation of thiazolo[3,2-a]benzimidazole derivatives. A typical synthesis pathway includes:
Specific conditions such as temperature, solvent choice (e.g., dimethylformamide or tetrahydrofuran), and reaction time are crucial for optimizing yield and purity .
The molecular structure of Desmethyl-YM 298198 can be described by its core thiazolo[3,2-a]benzimidazole framework. Key features include:
The molecular geometry plays a significant role in its interaction with mGluR1, influencing binding affinity and selectivity .
Desmethyl-YM 298198 participates in various chemical reactions that are relevant to its pharmacological properties:
The mechanism of action of Desmethyl-YM 298198 primarily involves:
Research indicates that this antagonistic action can lead to therapeutic effects in conditions characterized by excessive glutamatergic activity, such as anxiety disorders and depression .
Desmethyl-YM 298198 exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) further elucidate its chemical structure and confirm purity levels .
Desmethyl-YM 298198 has several promising applications in scientific research:
Metabotropic glutamate receptors (mGluRs) belong to Class C G-protein-coupled receptors (GPCRs), distinguished by a large extracellular Venus flytrap domain (VFD) that binds glutamate and initiates conformational changes upon activation [2]. Unlike family A GPCRs, mGluRs function as constitutive dimers, with signal transduction mediated through cysteine-rich domains (CRDs) and heptahelical domains (HDs) [2]. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gαq/11 proteins, activating phospholipase C (PLC) and triggering inositol trisphosphate (IP3)-mediated calcium release and protein kinase C (PKC) activation [2] [9].
Table 1: Functional Properties of Group I mGluRs
Receptor | Primary CNS Expression | Synaptic Localization | Key Signaling Pathways | Physiological Roles |
---|---|---|---|---|
mGluR1 | Cerebellum, Globus pallidus, Hippocampus | Predominantly postsynaptic | PLCβ/IP3, ERK, mTOR | Motor coordination, synaptic plasticity, pain processing |
mGluR5 | Cortex, Striatum, Astrocytes | Postsynaptic | PLCβ/IP3, PKC, ERK | Reward processing, anxiety, nociception |
Group I receptors exhibit distinct functional specializations despite shared signaling mechanisms. mGluR1 dominates in motor coordination pathways, particularly in cerebellar Purkinje cells, while mGluR5 is abundant in striatal and cortical regions regulating reward and affective behaviors [2] [8]. In the globus pallidus, mGluR1 directly depolarizes GABAergic neurons, whereas mGluR5 modulates mGluR1 responses through PKC-dependent desensitization [8]. This functional interplay highlights their complementary roles in fine-tuning neuronal excitability.
mGluR1 antagonists exert therapeutic effects through targeted disruption of glutamate-mediated signaling cascades:
Table 2: Comparative Pharmacology of mGluR1 Antagonists
Compound | Selectivity | Potency (IC50/Ki) | Mechanism | Key Research Applications |
---|---|---|---|---|
Desmethyl-YM 298198 | mGluR1 selective | IC50: 16 nM [7] | Non-competitive | Pain research, synaptic transmission studies |
YM-298198 | mGluR1 selective | Ki: 19 nM [10] | Non-competitive | Receptor characterization, in vivo analgesia |
JNJ16259685 | mGluR1 selective | IC50: 0.34 nM [9] | Non-competitive | Cognitive function studies |
CPCCOEt | mGluR1 selective | IC50: 6.3 µM [10] | Allosteric | Early mechanistic studies |
Unlike ionotropic glutamate receptor antagonists, mGluR1 blockers provide subtler modulation of excitability without completely shutting down synaptic transmission. Their non-competitive binding within the heptahelical domain offers advantages over orthosteric inhibitors, including use-dependence and preservation of physiological glutamate signaling [2] [10].
Desmethyl-YM 298198 (6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride) was structurally derived from the potent mGluR1 antagonist YM-298198 through removal of a methyl group from the carboxamide nitrogen [1] [4] [10]. This modification aimed to:
Pharmacological validation shows Desmethyl-YM 298198 suppresses glutamate-induced IP3 production more potently than CPCCOEt, making it ideal for investigating mGluR1’s role in neurological disorders without the pharmacokinetic complexities of in vivo probes [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7